molecular formula C14H11Cl2NO3 B2421285 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866152-55-8

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

Cat. No.: B2421285
CAS No.: 866152-55-8
M. Wt: 312.15
InChI Key: VFSUSQCHONHNDV-UHFFFAOYSA-N
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Description

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a pyrrole ring

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

cruzi has been performed for a similar compound . The impact on bioavailability would depend on these properties.

Result of Action

Indole derivatives are known to have diverse biological activities , and the specific effects would depend on the targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of such compounds, is influenced by factors such as the molar ratio of mixed acids, reaction temperature, total flow rate, and residence time in the microreactor . These factors can affect the yield and efficiency of the reaction, and thus the final properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the dichlorophenyl group. The final step involves the formation of the oxoacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-7-5-10(13(18)14(19)20)8(2)17(7)9-3-4-11(15)12(16)6-9/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSUSQCHONHNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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